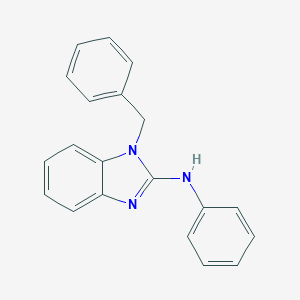
N-(1-benzyl-1H-benzimidazol-2-yl)-N-phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-N-phenyl-1H-benzimidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-N-phenyl-1H-benzimidazol-2-amine can be synthesized through the condensation of o-phenylenediamine with benzaldehyde derivatives. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process . The reaction conditions may vary, but common methods include refluxing in ethanol or methanol for several hours.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water as a solvent and employing microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1-Benzyl-N-phenyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
科学的研究の応用
特性
分子式 |
C20H17N3 |
|---|---|
分子量 |
299.4g/mol |
IUPAC名 |
1-benzyl-N-phenylbenzimidazol-2-amine |
InChI |
InChI=1S/C20H17N3/c1-3-9-16(10-4-1)15-23-19-14-8-7-13-18(19)22-20(23)21-17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
InChIキー |
QQZALSKVCZVWBY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493788.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyphenyl)-2-phenoxyacetamide](/img/structure/B493793.png)

![2-ethoxy-3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B493797.png)
![2-Ethoxy-3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-phenylpyridine](/img/structure/B493798.png)


![2-[2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate](/img/structure/B493802.png)
![5-[2-(4-Methylphenoxy)ethylsulfanyl]-1-phenyltetrazole](/img/structure/B493803.png)

![2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493808.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B493809.png)
![3-[2-[2-(4-methoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B493811.png)
